3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidin-4(3H)-one core, which is substituted with a piperidin-1-yl group and a 4-(4-fluorophenyl)piperazin-1-yl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Piperidin-1-yl Group: The piperidin-1-yl group is introduced via nucleophilic substitution reactions. This step often involves the use of piperidine and suitable leaving groups.
Attachment of the 4-(4-fluorophenyl)piperazin-1-yl Moiety: The final step involves the coupling of the 4-(4-fluorophenyl)piperazin-1-yl group to the thienopyrimidine core. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially affecting the piperazine or piperidine rings.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one: has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a ligand in receptor binding studies.
Medicine: It is explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one: can be compared with other thienopyrimidine derivatives and piperazine-containing compounds. Similar compounds include:
Thienopyrimidine Derivatives: These compounds share the thienopyrimidine core but differ in their substituents, affecting their biological activity and chemical properties.
Piperazine Derivatives: Compounds with the piperazine moiety, such as certain antipsychotics and antihistamines, can be compared based on their pharmacological profiles.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1226447-05-7 |
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Molecular Formula |
C25H20N4O5S |
Molecular Weight |
488.52 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H20N4O5S/c1-14-3-5-17(9-15(14)2)23-26-21(34-27-23)12-28-18-7-8-35-22(18)24(30)29(25(28)31)11-16-4-6-19-20(10-16)33-13-32-19/h3-10H,11-13H2,1-2H3 |
InChI Key |
SIBUUECUWVFMDK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)SC=C4)C |
solubility |
not available |
Origin of Product |
United States |
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